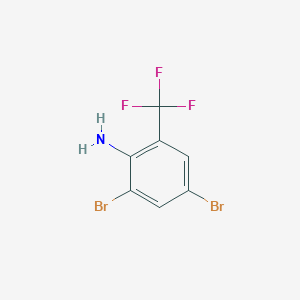

2,4-Dibromo-6-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBKXMTWWFTYKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353204 | |

| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71757-14-7 | |

| Record name | 2,4-dibromo-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 71757-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2,4-Dibromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key building block in modern medicinal chemistry and materials science. The strategic incorporation of bromine atoms and a trifluoromethyl group onto the aniline scaffold imparts unique electronic and lipophilic characteristics, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials. This document summarizes its key physical and chemical data, provides detailed experimental protocols for property determination, and visualizes relevant synthetic and screening workflows.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for predicting its behavior in various chemical and biological systems, aiding in process development, formulation, and pharmacokinetic modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂F₃N | [1][2] |

| Molecular Weight | 318.92 g/mol | [1] |

| Melting Point | 39-43 °C | [1][3] |

| Boiling Point | 58 °C (at unspecified pressure) | [3] |

| LogP | 3.81 (calculated) | |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | |

| Hydrogen Bond Acceptors | 1 | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 0 |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol describes a standard method for its determination using a capillary melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.[1] A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Water Solubility Determination (OECD 105)

The aqueous solubility of a compound is a fundamental parameter influencing its absorption and distribution in biological systems. The flask method, as described in OECD Guideline 105, is suitable for substances with a solubility greater than 10⁻² g/L.

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous phase by centrifugation and/or filtration through a non-adsorbing membrane filter.

-

Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach for its experimental determination.

-

Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in either water-saturated n-octanol or octanol-saturated water. This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the analyte between the two phases and then allowed to stand for the phases to separate completely.

-

Concentration Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate a conceptual synthetic pathway and a general workflow for the biological screening of this compound derivatives.

Caption: A simplified conceptual pathway for the synthesis of this compound.

Caption: A generalized workflow for the screening and identification of biologically active derivatives.

References

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline

CAS Number: 71757-14-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(trifluoromethyl)aniline, a halogenated and trifluoromethyl-substituted aromatic amine. Due to its unique electronic and structural properties, this compound serves as a valuable intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document consolidates its chemical and physical properties, presents a representative synthetic protocol, discusses its applications, and outlines essential safety and handling information.

Chemical and Physical Properties

This compound is a substituted aniline featuring two bromine atoms and a trifluoromethyl group, which impart significant chemical reactivity and specific physical characteristics. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the basicity of the aniline nitrogen and the reactivity of the aromatic ring.[1]

| Property | Value | Reference(s) |

| CAS Number | 71757-14-7 | [2][3] |

| Molecular Formula | C₇H₄Br₂F₃N | [4][5] |

| Molecular Weight | 318.92 g/mol | [4][5] |

| Boiling Point | 58°C at 0.7 mmHg | |

| Density | 2.023 g/cm³ | |

| Flash Point | 57-59°C at 0.7 mmHg | |

| Appearance | Varies; often cited as a solid or liquid depending on purity and conditions. | |

| MDL Number | MFCD00178769 | [3][5] |

Synthesis and Experimental Protocols

A plausible synthetic route involves the direct bromination of 2-Amino-3-bromobenzotrifluoride or a related precursor. The following is a representative, generalized experimental protocol.

Representative Synthesis Protocol: Bromination of a Substituted Aniline

-

Objective: To introduce a bromine atom at the C4 position of a 2-bromo-6-(trifluoromethyl)aniline precursor.

-

Reagents & Materials:

-

Starting Material (e.g., 2-Amino-5-bromobenzotrifluoride)

-

Brominating Agent (e.g., N-Bromosuccinimide (NBS) or Bromine)

-

Solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)

-

Stir plate and magnetic stir bar

-

Reaction flask and condenser

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

-

-

Methodology:

-

Reaction Setup: The starting aniline derivative is dissolved in an appropriate solvent within a reaction flask under a neutral atmosphere (e.g., nitrogen or argon). The solution is typically cooled in an ice bath to control the reaction's exothermicity.

-

Addition of Brominating Agent: The brominating agent (e.g., NBS) is added portion-wise to the stirred solution. The reaction progress is monitored using a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Completion & Quenching: Once the starting material is consumed, the reaction is quenched by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) to neutralize any excess bromine.

-

Workup & Extraction: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified, typically via column chromatography on silica gel, to yield the final this compound.

-

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate. The trifluoromethyl group is crucial in modern drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[6] The bromine atoms provide reactive sites for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental in constructing complex molecular frameworks.

This compound and its analogs are key building blocks for:

-

Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethylaniline motif is found in various drugs targeting a range of diseases.[1][6]

-

Agrochemicals: Serves as a precursor for novel herbicides and pesticides, where the specific substitution pattern can lead to high efficacy and selectivity.[7]

Caption: Role as an intermediate in synthesizing complex molecules for industry.

Safety and Handling

Proper handling of this compound is critical. Based on data from similar compounds and general chemical safety guidelines, the following precautions should be observed.

| Hazard Category | Recommendations | Reference(s) |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (chemical impermeable), safety glasses with side-shields or goggles, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. | [8][9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [8][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [8][10] |

| First Aid (Exposure) | Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][10] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10] Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8][10] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [8][10] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [10] |

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with a full understanding of the hazards involved and after consulting the most recent Safety Data Sheet (SDS) for the specific material being handled.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 71757-14-7 [chemicalbook.com]

- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 4. chemscene.com [chemscene.com]

- 5. This compound [oakwoodchemical.com]

- 6. jelsciences.com [jelsciences.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-6-(trifluoromethyl)aniline, a halogenated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and outlines potential synthetic pathways.

Molecular Structure and Properties

This compound possesses a well-defined molecular architecture, which dictates its chemical reactivity and potential applications. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄Br₂F₃N | [1] |

| Molecular Weight | 318.92 g/mol | [1] |

| CAS Number | 71757-14-7 | [2][3] |

The structure of this compound is depicted in the diagram below, generated using the DOT language.

Caption: Molecular structure of this compound.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, data for analogous compounds provide insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Mass Spectrometry (MS): The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in a distinctive M, M+2, and M+4 pattern for the molecular ion peak, which is a key indicator for identifying bromine-containing compounds.[4]

Potential Synthetic Protocols

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies for Analogous Compounds:

Detailed protocols for the synthesis of structurally similar compounds, such as 4-bromo-3-(trifluoromethyl)aniline and 2,6-dibromo-4-trifluoromethoxyaniline, have been reported.[5][6][7] These methods typically involve the following steps:

-

Dissolution of the Starting Material: The aniline precursor is dissolved in a suitable solvent, such as dichloromethane or N,N-dimethylformamide (DMF).[5]

-

Addition of Brominating Agent: A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is added to the reaction mixture, often at a controlled temperature to manage the reaction's exothermicity.[5][8]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired bromo-trifluoromethyl-aniline.[5][8]

It is important to note that the regioselectivity of the bromination of 2-(trifluoromethyl)aniline would need to be carefully controlled to obtain the desired 2,4-dibromo isomer as the major product.

Applications in Drug Development and Research

The trifluoromethyl group is a crucial pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[9][10][11] While specific biological activities or signaling pathway involvement for this compound have not been extensively reported in publicly available literature, its structural motifs are present in various biologically active molecules.

Aniline derivatives, in general, have been investigated for a range of pharmacological activities, including antimicrobial properties.[12] The presence of both bromine atoms and a trifluoromethyl group on the aniline scaffold makes this compound a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological profile of this compound and its derivatives.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [oakwoodchemical.com]

- 3. 71757-14-7|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]

- 7. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. jelsciences.com [jelsciences.com]

- 12. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectroscopic Landscape of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – In the intricate world of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the vast array of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for providing detailed information about the molecular structure of organic compounds. This in-depth technical guide focuses on the ¹H and ¹³C NMR spectra of 2,4-Dibromo-6-(trifluoromethyl)aniline, a compound of significant interest in medicinal chemistry and materials science. This document serves as a vital resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of its spectral features, detailed experimental protocols, and predictive data to facilitate its identification and characterization.

Due to the limited availability of public domain experimental spectra for this compound, this guide presents a predicted spectroscopic analysis. The predicted data is derived from established principles of NMR spectroscopy, including the analysis of substituent effects on chemical shifts and coupling constants, and by drawing analogies from structurally related molecules. This predictive approach provides a robust framework for scientists working with this and similar halogenated and trifluoromethylated aniline derivatives.

Predicted ¹H and ¹³C NMR Spectral Data

The anticipated ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. These predictions are based on the expected electronic effects of the bromine and trifluoromethyl substituents on the aniline ring. The bromine atoms are expected to deshield the aromatic protons and carbons through their inductive effect, while the potent electron-withdrawing nature of the trifluoromethyl group will further influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 | 7.8 - 8.0 | d | 2.0 - 2.5 | 1H |

| H-5 | 7.6 - 7.8 | d | 2.0 - 2.5 | 1H |

| NH₂ | 4.5 - 5.5 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 (C-NH₂) | 145 - 148 | s | - |

| C-2 (C-Br) | 110 - 113 | s | - |

| C-3 (C-H) | 135 - 138 | s | - |

| C-4 (C-Br) | 115 - 118 | s | - |

| C-5 (C-H) | 130 - 133 | s | - |

| C-6 (C-CF₃) | 120 - 123 | q | 30 - 35 |

| CF₃ | 123 - 126 | q | 270 - 280 |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra, adaptable for this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

Structural Elucidation Workflow

The process of characterizing this compound using NMR spectroscopy follows a logical progression from sample preparation to final structure confirmation.

Logical Relationships in Spectral Interpretation

The interpretation of the NMR spectra involves a detailed analysis of various parameters to deduce the molecular structure. The key relationships are outlined below.

This technical guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While the data presented is predictive, it offers a valuable starting point for the analysis and confirmation of this important chemical structure. Researchers are encouraged to use this guide in conjunction with their own experimental data for accurate and comprehensive structural elucidation.

Crystal Structure Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies and anticipated structural features pertinent to the crystal structure analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline. While, to date, a definitive crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases, this document outlines the established experimental protocols for its determination, from synthesis and crystallization to X-ray diffraction analysis. Furthermore, it explores the potential intermolecular interactions that would govern the crystal packing, drawing insights from the analysis of structurally related compounds. This guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this and similar halogenated and trifluoromethylated aniline derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of bromine atoms and a trifluoromethyl group on the aniline scaffold is expected to significantly influence its chemical reactivity, lipophilicity, and metabolic stability. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling the physicochemical properties of any active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability. X-ray crystallography is the definitive method for determining the precise atomic arrangement within a crystalline solid, providing invaluable insights into intermolecular interactions that dictate the crystal packing.

This guide details the systematic approach to the crystal structure analysis of this compound, from obtaining single crystals to the final structural refinement and interpretation.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two bromine atoms, a trifluoromethyl group, and an amino group. The interplay of these functional groups dictates the molecule's electronic and steric properties, which in turn will influence its crystal packing.

| Property | Value |

| Molecular Formula | C₇H₄Br₂F₃N |

| Molecular Weight | 318.92 g/mol |

| IUPAC Name | This compound |

| CAS Number | 71757-14-7[1] |

The electron-withdrawing nature of the bromine atoms and the trifluoromethyl group deactivates the aromatic ring, while the amino group is an activating ortho-, para-director. The steric bulk of the substituents ortho to the amino group will likely influence the conformation of the molecule and its ability to form certain intermolecular interactions.

Experimental Protocols for Crystal Structure Analysis

A systematic approach is required to determine the crystal structure of a compound. The general workflow involves synthesis, crystallization, X-ray diffraction data collection, and structure solution and refinement.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the bromination of 2-amino-5-(trifluoromethyl)aniline or a related precursor. Following synthesis, the compound must be purified to a high degree, typically by column chromatography or recrystallization, to remove any impurities that might hinder crystallization.

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer and placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

Typical Data Collection Parameters:

| Parameter | Description |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | Typically cooled to 100-150 K to reduce thermal motion |

| Detector | CCD or CMOS area detector |

| Data Collection Strategy | A series of ω and φ scans to cover the reciprocal space |

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities and their positions) are processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods.

This initial model is then refined against the experimental data. The refinement process involves minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

Anticipated Crystal Structure and Intermolecular Interactions

The crystal packing of this compound will be governed by a network of intermolecular interactions. The presence of an amino group (a hydrogen bond donor) and bromine and fluorine atoms (potential hydrogen bond acceptors and participants in halogen bonding) suggests a rich variety of possible interactions.

-

Hydrogen Bonding: The N-H groups of the aniline are expected to act as hydrogen bond donors. The acceptors could be the nitrogen atom of a neighboring molecule (N-H···N), a bromine atom (N-H···Br), or a fluorine atom of the trifluoromethyl group (N-H···F). The strength of these interactions will depend on the geometry and the electrostatic potential of the involved atoms. The trifluoromethyl group can participate in weak C–H···F–C hydrogen bonds.[2][3]

-

Halogen Bonding: Bromine atoms can act as halogen bond donors, interacting with electron-rich atoms such as nitrogen or another bromine atom (Br···N or Br···Br).

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π system of one ring interacts with the π system of a neighboring ring.

-

Other Interactions: The overall crystal structure is stabilized by a combination of these directional interactions and weaker, non-directional van der Waals forces. The interplay between different intermolecular interactions, including C–F···F–C and C–F···π interactions, is crucial for the final molecular conformation and packing.[2][3]

Data Presentation

Upon successful structure determination, the crystallographic data are presented in a standardized format. The following table provides a template of the key parameters that would be reported.

Table 1: Template for Crystallographic Data and Structure Refinement Details

| Parameter | Value (Illustrative) |

| Empirical formula | C₇H₄Br₂F₃N |

| Formula weight | 318.92 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = X.XXXX(X) Å |

| b = Y.YYYY(Y) Å | |

| c = Z.ZZZZ(Z) Å | |

| α = 90° | |

| β = 90° | |

| γ = 90° | |

| Volume | VVVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.0XXX] |

| Completeness to theta = θθ.θθθ° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.0XXX, wR₂ = 0.0YYY |

| R indices (all data) | R₁ = 0.0ZZZ, wR₂ = 0.0WWW |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Conclusion

The crystal structure analysis of this compound is a critical step in understanding its solid-state properties. Although a solved structure is not yet available in the public domain, this guide provides a comprehensive framework for its determination and analysis. The methodologies described herein are standard practices in the field of chemical crystallography. The anticipated rich network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking, highlights the structural complexity and potential for polymorphism in this class of compounds. The successful elucidation of this crystal structure will provide valuable data for medicinal chemists and materials scientists, enabling the rational design of new molecules with tailored properties.

References

A Technical Guide to the Solubility of 2,4-Dibromo-6-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,4-Dibromo-6-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. A comprehensive search of publicly available literature reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This document aims to bridge this gap by providing a consolidated overview of its physicochemical properties and presenting detailed, standardized experimental protocols for the systematic determination of its solubility. By equipping researchers with robust methodologies, this guide facilitates the generation of precise and reliable solubility data essential for reaction optimization, purification, formulation development, and overall drug discovery and development processes.

Introduction

This compound is an aromatic amine characterized by the presence of two bromine atoms and a trifluoromethyl group. These substituents significantly influence the molecule's lipophilicity, polarity, and potential for intermolecular interactions, thereby dictating its solubility profile. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances metabolic stability and lipophilicity, while the bromine atoms provide sites for further chemical modification, making this compound a valuable building block in medicinal chemistry.

Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective utilization. Solubility data is fundamental for:

-

Process Chemistry: Optimizing reaction conditions, selecting appropriate solvents for synthesis and work-up procedures.

-

Purification: Developing efficient crystallization and chromatographic purification methods.

-

Formulation Science: Designing suitable dosage forms and delivery systems.

-

Preclinical Development: Predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Given the current void in quantitative data, this guide provides the necessary tools for researchers to determine these crucial parameters in-house.

Physicochemical Properties

A summary of the available physicochemical properties for this compound is presented in Table 1. This information has been aggregated from various chemical supplier catalogs, as specific literature citations for these properties are scarce.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 71757-14-7 |

| Molecular Formula | C₇H₄Br₂F₃N |

| Molecular Weight | 318.92 g/mol |

| Appearance | White to cream or pale yellow crystals or crystalline powder |

| Melting Point | 39-43 °C |

| Boiling Point | 58 °C at 0.7 mmHg |

| Purity (typical) | ≥97% |

Data compiled from publicly available supplier information.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be predicted. The nonpolar brominated and trifluoromethylated benzene ring suggests solubility in nonpolar and moderately polar aprotic solvents. The presence of the polar amino (-NH₂) group, capable of hydrogen bonding, may impart some solubility in polar protic solvents. However, the overall lipophilicity of the molecule is expected to be high. It is anticipated that the compound will exhibit good solubility in solvents such as dichloromethane, ethyl acetate, and acetone, with lower solubility in highly polar solvents like water and potentially lower alcohols.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of crystalline compounds like this compound are detailed below: the gravimetric method and the UV-Vis spectrophotometric method.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique that involves the direct measurement of the mass of solute dissolved in a known volume of a saturated solution.

4.1.1. Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Drying oven or vacuum oven

4.1.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 or 10.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a glass syringe and pass it through a syringe filter to remove any undissolved particles.

-

Mass Determination: Dispense the filtered, saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish and the solution.

-

Solvent Evaporation: Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the solute until a constant weight of the dried solute is achieved.

-

Calculation: Calculate the solubility (S) in g/L or mg/mL using the following formula:

S = (mass of dried solute) / (volume of supernatant withdrawn)

UV-Vis Spectrophotometric Method

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum, such as aromatic amines. It is often faster than the gravimetric method but requires the development of a calibration curve.

4.2.1. Materials and Equipment

-

All materials from the gravimetric method

-

UV-Vis spectrophotometer

-

Quartz cuvettes

4.2.2. Procedure

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve:

-

Prepare a stock solution of known concentration of this compound in the selected solvent.

-

Perform serial dilutions to prepare a series of at least five standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c), ensuring a high correlation coefficient (R² > 0.99).

-

-

Solubility Determination:

-

Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-4).

-

Carefully withdraw a small aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison. Table 2 provides a template for recording experimentally determined solubility values.

Table 2: Template for Solubility Data of this compound

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Dichloromethane | Polar Aprotic | 25 | Gravimetric | ||

| e.g., Ethyl Acetate | Polar Aprotic | 25 | UV-Vis | ||

| e.g., Methanol | Polar Protic | 25 | Gravimetric | ||

| e.g., Toluene | Nonpolar | 25 | UV-Vis | ||

| e.g., Heptane | Nonpolar | 25 | Gravimetric | ||

| ... | ... | ... | ... |

Visualized Workflows

To further aid researchers, the following diagrams illustrate key workflows related to solubility determination and solvent selection.

Caption: Experimental workflow for solubility determination.

An In-depth Technical Guide to 2,4-Dibromo-6-(trifluoromethyl)aniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dibromo-6-(trifluoromethyl)aniline is a key fluorinated building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring two bromine atoms and a trifluoromethyl group on the aniline core, provides a versatile platform for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its applications in drug discovery and materials science.

Introduction

Halogenated anilines are a critical class of intermediates in the chemical industry, prized for their utility in constructing a wide array of functionalized molecules. The introduction of a trifluoromethyl group (-CF3) into an organic molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS No. 71757-14-7) combines these advantageous features, making it a highly sought-after precursor in medicinal chemistry and agrochemical research. The bromine atoms at the 2- and 4-positions serve as reactive sites for various cross-coupling reactions, allowing for the facile introduction of diverse substituents.

Discovery and History

While the precise date and discoverer of this compound are not widely documented in seminal publications, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The initial synthesis of this compound likely occurred in a corporate or academic laboratory focused on the preparation of novel aniline derivatives for screening in pharmaceutical or agricultural programs. The value of trifluoromethyl-substituted aromatics became increasingly apparent during this period, driving the synthesis of a wide range of isomers and derivatives, including the dibrominated compound. Its alternative name, 2-Amino-3,5-dibromobenzotrifluoride, is also commonly used in chemical literature and supplier catalogs.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct bromination of 2-amino-5-(trifluoromethyl)aniline. The electron-donating amino group directs the electrophilic substitution to the ortho and para positions.

General Synthesis Pathway

The logical workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of this compound.

Materials:

-

2-Amino-5-(trifluoromethyl)aniline

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (2.0-2.2 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing an ice-water mixture.

-

Quench the excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the orange color disappears.

-

Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Parameter | Value | Reference |

| CAS Number | 71757-14-7 | |

| Molecular Formula | C₇H₄Br₂F₃N | |

| Molecular Weight | 318.92 g/mol | |

| Melting Point | 40-43 °C | [1] |

| Purity (typical) | >97% | [1] |

| Typical Yield | 70-85% |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected signals for two aromatic protons and an amine proton. The chemical shifts will be influenced by the electron-withdrawing bromine and trifluoromethyl groups. |

| ¹³C NMR | Expected signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| IR (Infrared) | Characteristic peaks for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-F stretching of the trifluoromethyl group (around 1100-1300 cm⁻¹), and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4). |

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The trifluoromethyl group often enhances drug efficacy and pharmacokinetic properties, while the bromine atoms provide sites for further molecular elaboration through cross-coupling reactions.

Role as a Key Intermediate

The logical relationship illustrating the utility of this compound in drug discovery is shown below.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dibromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7), a valuable building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental protocol and spectral data for this specific isomer, this guide presents a proposed synthetic route based on established chemical principles for analogous compounds, alongside expected characterization data.

Physicochemical Properties

This compound is a halogenated and trifluoromethyl-substituted aniline. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 71757-14-7 | [1] |

| Molecular Formula | C₇H₄Br₂F₃N | [1] |

| Molecular Weight | 318.92 g/mol | [1] |

| Melting Point | 39-41 °C | [2] |

| Boiling Point | 58 °C (at reduced pressure) | [2] |

| Appearance | Expected to be a solid at room temperature |

Proposed Synthesis

The synthesis of this compound can be achieved via the electrophilic bromination of 2-(trifluoromethyl)aniline. The amino group is a strong activating ortho-, para-director, while the trifluoromethyl group is a deactivating meta-director. The strong activating nature of the amino group dominates, directing the bromine atoms to the positions ortho and para to it.

Synthesis Pathway

Experimental Protocol (Proposed)

This protocol is based on established methods for the bromination of anilines.

Materials:

-

2-(Trifluoromethyl)aniline

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Sodium Sulfite (Na₂SO₃) solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise to the stirred aniline solution. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into a beaker containing ice water.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

If the solution retains a bromine color, add a 10% sodium sulfite solution dropwise until the color disappears.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Characterization

The structure of the synthesized this compound would be confirmed using various spectroscopic techniques. The expected data is summarized below.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Two singlets in the aromatic region (approximately 7.5-8.0 ppm), and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-Br stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) showing a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |

Characterization Workflow

Safety Information

-

2-(Trifluoromethyl)aniline (Starting Material): Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Bromine: Highly toxic and corrosive. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

This compound (Product): Expected to be a hazardous substance. Handle with care, avoiding inhalation, ingestion, and skin contact.

Disclaimer: This guide is intended for informational purposes for qualified researchers. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions. The proposed synthesis and characterization data are based on established chemical principles and may require optimization.

References

Biological Activity of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, no specific studies detailing the biological activity screening, quantitative data, or defined experimental protocols for the compound 2,4-Dibromo-6-(trifluoromethyl)aniline have been identified. The information presented herein is based on the biological activities of structurally related compounds, including other halogenated and trifluoromethyl-substituted aniline derivatives, to provide a potential framework for future investigation.

Introduction

This compound is a halogenated aromatic amine containing both bromine and a trifluoromethyl group. Such structural motifs are of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity, while halogen atoms can modulate electronic properties and provide sites for further chemical modification. While direct biological data for this specific molecule is not available, the broader classes of trifluoromethyl-anilines and bromo-anilines have been investigated for various therapeutic properties. This guide will, therefore, discuss the known activities of these related compounds to infer potential areas of investigation for this compound.

Potential Biological Activities Based on Analogous Compounds

Screening of analogous compounds suggests that this compound could be a candidate for evaluation in several areas, primarily antimicrobial and anticancer research.

Antimicrobial Activity

Studies on various aniline derivatives have demonstrated notable antibacterial and antibiofilm properties. For instance, a screening of 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi identified several active compounds.[1][2] Notably, trifluoromethyl-containing anilines like 2-iodo-4-trifluoromethylaniline (ITFMA) showed significant efficacy.[1][2][3] The mechanism of action for these related compounds involves the disruption of bacterial cell membranes and the inhibition of virulence factors such as motility and protease activity.[1][2][3] Highly brominated compounds derived from marine organisms have also shown potent antimicrobial activity against pathogens like methicillin-resistant Staphylococcus aureus.[4]

Anticancer Activity

The trifluoromethyl group is a common feature in many anticancer drugs, where it contributes to improved pharmacological properties like metabolic stability.[5] Various derivatives of trifluoromethyl-anilines have been synthesized and evaluated as potent inhibitors of kinases such as Mer and c-Met, which are overexpressed in many tumors.[6] Furthermore, other studies have explored dibrominated compounds, such as dibromotyrosine analogues, as inhibitors of prostate cancer cell proliferation, migration, and invasion.[7] These findings suggest that the combination of dibromo- and trifluoromethyl-substituents on an aniline scaffold could be a promising starting point for the development of novel anticancer agents.

Proposed Experimental Workflow for Screening

Based on the activities of related compounds, a general workflow for the initial biological screening of this compound can be proposed. This workflow would begin with broad-spectrum preliminary assays, followed by more specific, mechanism-of-action-focused studies if initial "hits" are observed.

Caption: Proposed workflow for the initial biological screening of the target compound.

Hypothetical Experimental Protocols

While no protocols specific to this compound are available, the following are generalized methodologies adapted from studies on analogous compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for assessing antimicrobial activity, adapted from procedures used for screening other aniline derivatives.[1]

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Bacterial Culture: Grow selected bacterial strains (e.g., S. aureus, E. coli, V. parahaemolyticus) overnight in appropriate broth media at 37°C.

-

Assay Setup: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth media to achieve a range of concentrations (e.g., 500 µg/mL to 0.98 µg/mL).

-

Inoculation: Add a standardized bacterial suspension to each well to reach a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth + bacteria) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: In Vitro Anticancer Proliferation (MTT) Assay

This protocol assesses the effect of the compound on the proliferation of cancer cell lines, a common first step in anticancer drug screening.[5]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, DU145 for prostate cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture media. Replace the existing media in the wells with media containing the test compound at various concentrations. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the resulting formazan crystals.

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Signaling Pathway Involvement

Should this compound show anticancer activity, its mechanism could involve the modulation of key signaling pathways known to be affected by related kinase inhibitors. The diagram below illustrates a simplified, hypothetical pathway that could be investigated.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

While there is currently no direct biological activity data for this compound, the known efficacy of structurally similar compounds provides a strong rationale for its investigation as a potential antimicrobial or anticancer agent. The experimental workflows and protocols outlined in this guide offer a foundational approach for its initial screening. Future research should focus on performing these broad-spectrum assays to determine if this compound exhibits any biological activity. If positive results are obtained, subsequent studies should aim to elucidate its mechanism of action, evaluate its selectivity and safety profile, and explore structure-activity relationships through the synthesis of new derivatives.

References

- 1. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 3. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [pubmed.ncbi.nlm.nih.gov]

- 4. Highly brominated antimicrobial metabolites from a marine Pseudoalteromonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 2,4-Dibromo-6-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dibromo-6-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for obtaining ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The information herein is intended to support research and development activities by providing a foundational understanding of the analytical profile of this compound.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.5 - 5.5 | Broad Singlet | - |

| Aromatic CH (H-3) | 7.8 - 8.0 | Doublet | ~2.0 |

| Aromatic CH (H-5) | 7.5 - 7.7 | Doublet | ~2.0 |

Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-NH₂ (C-1) | 145 - 148 |

| C-Br (C-2) | 110 - 115 |

| C-H (C-3) | 135 - 138 |

| C-Br (C-4) | 118 - 122 |

| C-H (C-5) | 130 - 133 |

| C-CF₃ (C-6) | 120 - 125 (quartet, J ≈ 30 Hz) |

| CF₃ | 122 - 126 (quartet, J ≈ 270 Hz) |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak (δ = 77.16 ppm).

Table 3: Predicted FT-IR Spectroscopic Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400 - 3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3050 - 3150 | Medium to Weak |

| C=C Stretch (aromatic) | 1600 - 1620 | Medium |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-F Stretch (trifluoromethyl) | 1100 - 1350 | Strong |

| C-Br Stretch | 550 - 650 | Strong |

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z Ratio | Notes |

| [M]⁺ | 319, 321, 323 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |

| [M-Br]⁺ | 240, 242 | Fragment ion corresponding to the loss of a bromine atom. |

| [M-CF₃]⁺ | 250, 252, 254 | Fragment ion corresponding to the loss of the trifluoromethyl group. |

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required by the instrument.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Referencing: Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Ensure the mixture is a fine, homogenous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

FT-IR Data Acquisition:

-

Spectrometer: A standard FT-IR spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Acquire a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Analysis: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

Dissolve a small amount (approximately 1 mg/mL) of this compound in a suitable volatile solvent such as methanol or dichloromethane.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), inject the solution directly into the GC inlet. For direct infusion, introduce the sample via a syringe pump.

GC-MS Analysis:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.

Mass Spectrometry Conditions (Electron Ionization - EI):

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230 °C.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay close attention to the isotopic pattern of bromine.

Visualized Workflows

The following diagrams illustrate the logical workflows for the synthesis and spectroscopic analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

Caption: Logical relationship of spectroscopic techniques for structural elucidation.

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 2,4-Dibromo-6-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and synthetic strategies for the utilization of 2,4-Dibromo-6-(trifluoromethyl)aniline as a versatile building block in the synthesis of various medicinally relevant heterocyclic scaffolds. The presence of two bromine atoms and a trifluoromethyl group offers unique opportunities for regioselective functionalization and the introduction of fluorine-containing moieties, which are highly sought after in modern drug discovery.

Introduction

This compound is a key starting material for the synthesis of a diverse range of heterocyclic compounds. The electron-withdrawing nature of the trifluoromethyl group and the presence of two reactive bromine sites allow for a variety of chemical transformations, including cyclization and cross-coupling reactions. This document outlines protocols for the synthesis of benzimidazoles, quinolines, and indoles, which are core structures in many pharmaceutical agents.

Data Presentation: Potential Heterocyclic Scaffolds

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound, along with the key reaction types and anticipated product features.

| Heterocyclic System | Key Reaction Type | Potential Substituents/Functionalization | Anticipated Yield Range (%) |

| Benzimidazoles | Condensation with Aldehydes | Varied substituents at the 2-position based on the aldehyde used. | 70-90 |

| Quinolines | Skraup-Doebner-von Miller Reaction | Potential for further functionalization at the bromine positions. | 45-65 |

| Indoles | Palladium-Catalyzed Cyclization | Substituents can be introduced on the pyrrole ring. | 60-80 |

Experimental Protocols

Synthesis of 5,7-Dibromo-4-(trifluoromethyl)-1H-benzimidazoles

This protocol describes the synthesis of benzimidazole derivatives through the condensation of this compound with various aldehydes.

Reaction Scheme:

Caption: Synthesis of Benzimidazoles.

Materials:

-

This compound

-

Substituted aldehyde (e.g., benzaldehyde)

-

Sodium metabisulfite (Na2S2O5)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1 mmol) in DMF (10 mL), add the substituted aldehyde (1.1 mmol).

-

Add sodium metabisulfite (1.5 mmol) to the mixture.

-

Heat the reaction mixture at 120 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Neutralize the solution with a 10% NaOH solution until a precipitate is formed.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 5,7-Dibromo-4-(trifluoromethyl)-1H-benzimidazole derivative.[1]

Synthesis of 5,7-Dibromo-8-(trifluoromethyl)quinolines

This protocol outlines the synthesis of quinoline derivatives via a modified Skraup-Doebner-von Miller reaction.

Reaction Scheme:

Caption: Synthesis of Quinolines.

Materials:

-

This compound

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (FeSO₄) (optional, as a moderator)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, carefully add concentrated sulfuric acid (3 mL) to this compound (1 mmol).

-

Add glycerol (3 mmol) and the oxidizing agent (1.2 mmol) to the mixture. If the reaction is too vigorous, a small amount of ferrous sulfate can be added.

-

Heat the mixture gently at first, then increase the temperature to 120-130 °C and maintain for 3-4 hours.

-

Cool the reaction mixture and cautiously pour it into a large volume of cold water (100 mL).

-

Neutralize the acidic solution with a concentrated NaOH solution until it is alkaline. This may generate significant heat and should be done in an ice bath.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield the 5,7-Dibromo-8-(trifluoromethyl)quinoline.[2]

Synthesis of 5,7-Dibromo-4-(trifluoromethyl)-1H-indoles

This protocol describes a potential pathway for indole synthesis using a palladium-catalyzed intramolecular cyclization strategy. This is a hypothetical adaptation of known methods for similar substrates.

Reaction Scheme:

Caption: Synthesis of Indoles.

Materials:

-

This compound

-

A terminal alkyne (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A base (e.g., triethylamine or diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

-

Tetrabutylammonium fluoride (TBAF) for desilylation if needed.

Procedure:

Step 1: Sonogashira Coupling

-

To a solution of this compound (1 mmol) in a suitable solvent (10 mL) under an inert atmosphere, add the terminal alkyne (1.2 mmol), CuI (0.05 mmol), and the palladium catalyst (0.02 mmol).

-

Add the base (2.5 mmol) and stir the reaction mixture at room temperature or gentle heating (50-70 °C) until the starting material is consumed (monitored by TLC).